

# a meta-analysis of clinical trials comparing different sartans in heart failure

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Meta-Analysis of Sartans in Heart Failure Management

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of pivotal clinical trials comparing the efficacy and safety of different angiotensin II receptor blockers (ARBs), commonly known as sartans, in the treatment of heart failure. This objective comparison is supported by experimental data from key studies to inform research and drug development in cardiovascular therapeutics.

# Efficacy of Sartans in Heart Failure: A Quantitative Comparison

The following tables summarize the quantitative data from meta-analyses of clinical trials evaluating the efficacy of sartans in patients with heart failure. The primary endpoints analyzed are all-cause mortality and hospitalization for heart failure.

Table 1: Angiotensin Receptor Blockers (ARBs) vs. Placebo in Heart Failure



| Outcome                | No. of Trials | Odds Ratio (OR) | 95% Confidence<br>Interval (CI) |
|------------------------|---------------|-----------------|---------------------------------|
| All-Cause Mortality    | 7             | 0.83            | 0.69 to 1.00                    |
| Hospitalization for HF | -             | 0.64            | 0.53 to 0.78                    |

Data synthesized from a meta-analysis of 24 trials involving 38,080 patients with chronic heart failure.[1]

Table 2: Angiotensin Receptor Blockers (ARBs) vs. ACE Inhibitors in Heart Failure

| Outcome                | No. of Trials | Odds Ratio (OR) | 95% Confidence<br>Interval (CI) |
|------------------------|---------------|-----------------|---------------------------------|
| All-Cause Mortality    | -             | 1.06            | 0.90 to 1.26                    |
| Hospitalization for HF | -             | 0.95            | 0.80 to 1.13                    |

Data synthesized from a meta-analysis of 24 trials involving 38,080 patients with chronic heart failure.[1]

Table 3: Head-to-Head Comparison of Candesartan and Losartan in Heart Failure

| Outcome                 | Study Type             | Hazard Ratio<br>(HR) for<br>Losartan vs.<br>Candesartan | 95%<br>Confidence<br>Interval (CI) | p-value |
|-------------------------|------------------------|---------------------------------------------------------|------------------------------------|---------|
| All-Cause<br>Mortality  | Registry Study         | 1.43                                                    | 1.23 to 1.65                       | <0.001  |
| Cardiovascular<br>Death | Observational<br>Study | 0.86                                                    | 0.77 to 0.96                       | 0.0062  |
| Hospitalization for HF  | Observational<br>Study | 0.64                                                    | 0.50 to 0.82                       | 0.0004  |



Data from a Swedish Heart Failure Registry study and an observational study comparing candesartan and losartan.[2][3] A systematic review of 25 studies also suggested that candesartan may have superior cardiovascular outcomes compared to losartan.[4]

### **Key Clinical Trial Methodologies**

Below are the detailed experimental protocols for the landmark clinical trials cited in this metaanalysis.

ELITE II (Losartan Heart Failure Survival Study)

- Objective: To determine if losartan is superior to captopril in improving survival in elderly patients with symptomatic heart failure.
- Study Design: A double-blind, randomized, controlled trial.
- Patient Population: 3,152 patients aged 60 years or older with New York Heart Association (NYHA) class II-IV heart failure and a left ventricular ejection fraction (LVEF) of 40% or less.
- Intervention: Patients were randomized to receive either losartan (titrated to 50 mg once daily) or captopril (titrated to 50 mg three times daily).
- Primary Endpoint: All-cause mortality.
- Secondary Endpoints: Sudden cardiac death and/or resuscitated cardiac arrest.

Val-HeFT (Valsartan Heart Failure Trial)

- Objective: To evaluate the effect of adding valsartan to standard therapy for heart failure on morbidity and mortality.
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: 5,010 patients with NYHA class II-IV heart failure and LVEF <40%. A high percentage of patients (93%) were already receiving ACE inhibitors.
- Intervention: Patients were randomized to receive valsartan (titrated to 160 mg twice daily) or placebo, in addition to their prescribed heart failure therapy.



• Primary Endpoints: All-cause mortality and the combined endpoint of mortality and morbidity.

CHARM (Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity)

Program

The CHARM program consisted of three parallel, randomized, double-blind, placebo-controlled trials.

#### CHARM-Alternative:

- Objective: To evaluate the efficacy of candesartan in patients with symptomatic heart failure and LVEF ≤40% who were intolerant to ACE inhibitors.
- Patient Population: 2,028 patients intolerant to ACE inhibitors.
- Intervention: Candesartan (target dose 32 mg once daily) or placebo.
- Primary Endpoint: Composite of cardiovascular death or hospital admission for heart failure.

#### · CHARM-Added:

- Objective: To determine the effect of adding candesartan to ACE inhibitor therapy in patients with symptomatic heart failure and LVEF ≤40%.
- Patient Population: 2,548 patients already receiving ACE inhibitors.
- Intervention: Candesartan (target dose 32 mg once daily) or placebo.
- Primary Endpoint: Composite of cardiovascular death or hospital admission for heart failure.

#### CHARM-Preserved:

- Objective: To assess the efficacy of candesartan in patients with symptomatic heart failure and a preserved LVEF >40%.
- Patient Population: 3,023 patients with preserved LVEF.



- Intervention: Candesartan (target dose 32 mg once daily) or placebo.
- Primary Endpoint: Composite of cardiovascular death or hospital admission for heart failure.

### **Signaling Pathway and Experimental Workflow**

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Sartans

Sartans exert their therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the pathophysiology of heart failure. The overactivation of this system leads to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Sartans specifically block the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental effects of angiotensin II.



Click to download full resolution via product page

Caption: The RAAS pathway and the inhibitory action of Sartans (ARBs).

Experimental Workflow of a Typical Sartan Clinical Trial in Heart Failure

The following diagram illustrates the general workflow of the clinical trials discussed in this guide.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for Sartans in heart failure.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- To cite this document: BenchChem. [a meta-analysis of clinical trials comparing different sartans in heart failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136548#a-meta-analysis-of-clinical-trials-comparingdifferent-sartans-in-heart-failure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com